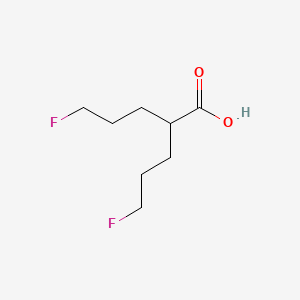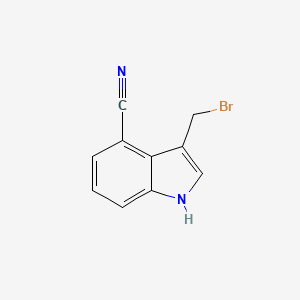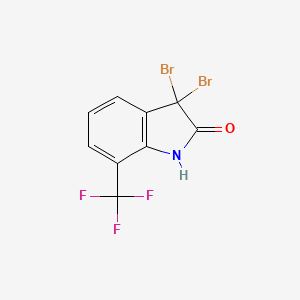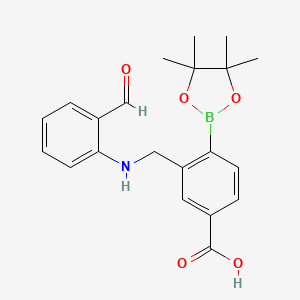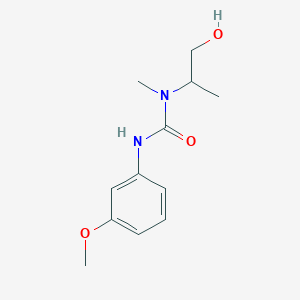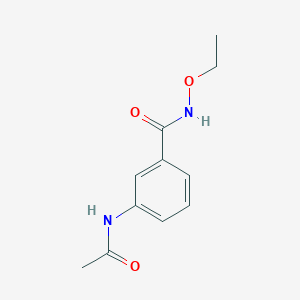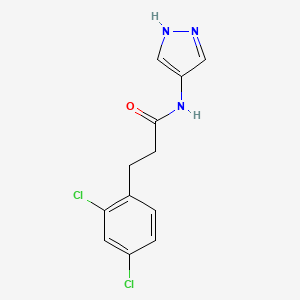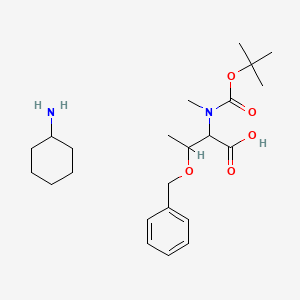
Boc-N-Me-Thr(Bzl)-OH.CHA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-N-Me-Thr(Bzl)-OH.CHA: Boc-O-benzyl-N-methyl-L-threonine , is a compound used primarily in peptide synthesis. It is a derivative of threonine, an essential amino acid, and is often employed in solid-phase peptide synthesis due to its stability and ease of handling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-benzyl-N-methyl-L-threonine typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the methylation of the amino group, followed by the protection of the hydroxyl group with a benzyl group.
Industrial Production Methods: Industrial production of Boc-O-benzyl-N-methyl-L-threonine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions: Boc-O-benzyl-N-methyl-L-threonine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The benzyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidizing Agents: Potassium permanganate (KMnO4) can be used for the oxidation of the benzyl group.
Reducing Agents: Sodium borohydride (NaBH4) is often employed for the reduction of the benzyl group.
Major Products:
Deprotected Amino Acid: Removal of the Boc group yields N-methyl-L-threonine.
Oxidized Product: Oxidation of the benzyl group results in N-methyl-L-threonine carboxylic acid.
科学的研究の応用
Chemistry: Boc-O-benzyl-N-methyl-L-threonine is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group in peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of biologically active peptides .
Medicine: In medicinal chemistry, Boc-O-benzyl-N-methyl-L-threonine is used in the development of peptide-based drugs. It is employed in the synthesis of peptide analogs that can act as enzyme inhibitors or receptor agonists/antagonists .
Industry: Industrially, this compound is used in the large-scale synthesis of peptides for pharmaceutical applications. It is also employed in the production of peptide-based materials for various applications .
作用機序
Mechanism: The mechanism of action of Boc-O-benzyl-N-methyl-L-threonine involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Boc group is removed under acidic conditions, allowing the amino group to participate in further reactions .
Molecular Targets and Pathways: The primary molecular target of Boc-O-benzyl-N-methyl-L-threonine is the amino group of threonine. The pathways involved include the protection and deprotection of functional groups during peptide synthesis .
類似化合物との比較
Boc-N-Me-Tyr(Bzl)-OH: Similar to Boc-O-benzyl-N-methyl-L-threonine but with a tyrosine backbone.
Boc-N-Me-Ser(Bzl)-OH: Similar compound with a serine backbone.
Boc-N-Me-Val(Bzl)-OH: Similar compound with a valine backbone.
Uniqueness: Boc-O-benzyl-N-methyl-L-threonine is unique due to its specific combination of protecting groups and its application in the synthesis of threonine-containing peptides. Its stability and ease of removal make it particularly valuable in peptide synthesis .
特性
分子式 |
C23H38N2O5 |
|---|---|
分子量 |
422.6 g/mol |
IUPAC名 |
cyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H25NO5.C6H13N/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4;7-6-4-2-1-3-5-6/h6-10,12,14H,11H2,1-5H3,(H,19,20);6H,1-5,7H2 |
InChIキー |
CULYTHDISPZXCH-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1.C1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


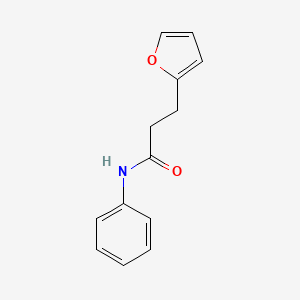
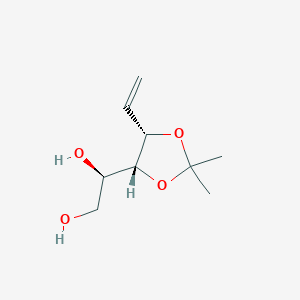
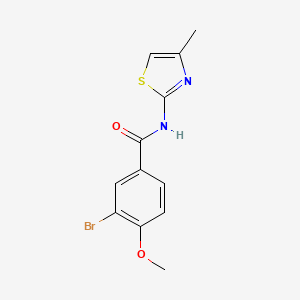
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)


